

# discovery and initial characterization of DAR-1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DAR-1    |           |
| Cat. No.:            | B3026483 | Get Quote |

An In-Depth Technical Guide on the Discovery and Initial Characterization of **DAR-1** (DOP-1) in C. elegans

This guide provides a comprehensive overview of the discovery, molecular and pharmacological characterization, and functional role of the dopamine receptor **DAR-1**, officially designated as DOP-1, in the model organism Caenorhabditis elegans. It is intended for researchers, scientists, and drug development professionals interested in the fundamental mechanisms of dopamine signaling.

## **Discovery and Molecular Identity**

DOP-1 was first identified through in-silico analysis of the C. elegans genome, using mammalian dopamine receptor sequences as queries. This search highlighted the gene locus F15A8.5 as a putative dopamine receptor. Subsequent molecular cloning via reverse transcription-polymerase chain reaction (RT-PCR) from C. elegans cDNA confirmed its identity.

The dop-1 gene encodes a seven-transmembrane G-protein coupled receptor (GPCR), homologous to the mammalian D1-like dopamine receptor family (D1 and D5).[1] Molecular analysis revealed the existence of at least two splice variants, dop-1l (long) and dop-1s (short), which are generated by the alternative splicing of an exon within the third intracellular loop.[2] This region is critical for G-protein coupling specificity, suggesting that these isoforms may have distinct signaling properties.

## **Quantitative Data**



The initial characterization of DOP-1 involved its heterologous expression in cell lines to determine its pharmacological and biochemical properties. The following tables summarize the key quantitative findings.

Table 2.1: Radioligand Binding and G-Protein Coupling

| Parameter                  | Value / Observation                                      | Cell System            | Reference           |
|----------------------------|----------------------------------------------------------|------------------------|---------------------|
| Radioligand                | [125I]iodo-LSD                                           | COS-7                  | Suo et al., 2003    |
| Dissociation Constant (Kd) | ~3 nM                                                    | COS-7                  | Suo et al., 2003    |
| G-Protein Coupling         | Gαs (sensitive to<br>Cholera Toxin)                      | COS-7, Xenopus oocytes | Sanyal et al., 2004 |
| G-Protein Activation       | Dopamine-stimulated<br>[ <sup>35</sup> S]GTP-γ-S binding | COS-7                  | Sanyal et al., 2004 |
| Second Messenger           | Increases intracellular cAMP levels                      | CHO-K1                 | Sanyal et al., 2004 |

## **Table 2.2: Pharmacological Profile of DOP-1**

This table summarizes the functional effects of various ligands on DOP-1-mediated cAMP accumulation in CHO-K1 cells. Unlike typical mammalian D1 receptors, DOP-1 shows a unique pharmacological profile.



| Ligand           | Class                      | Effect on DOP-  | Potency <i>l</i><br>Notes                                                                | Reference              |
|------------------|----------------------------|-----------------|------------------------------------------------------------------------------------------|------------------------|
| Dopamine         | Endogenous<br>Agonist      | Agonist         | Potent activator of cAMP production.                                                     | Sanyal et al.,<br>2004 |
| SKF38390         | Mammalian D1<br>Agonist    | Agonist         | ~1000-fold less potent than dopamine.                                                    | Sanyal et al.,<br>2004 |
| SCH23390         | Mammalian D1<br>Antagonist | Agonist         | Acts as an agonist only at high concentrations (1 µM). Does not bind with high affinity. | Sanyal et al.,<br>2004 |
| (+)-Butaclamol   | Mammalian D2<br>Antagonist | Inverse Agonist | Reduces basal cAMP levels.                                                               | Sanyal et al.,<br>2004 |
| Haloperidol      | Mammalian D2<br>Antagonist | Inverse Agonist | Reduces basal cAMP levels.                                                               | Sanyal et al.,<br>2004 |
| cis-Flupenthixol | Mixed D1/D2<br>Antagonist  | Inverse Agonist | Reduces basal cAMP levels.                                                               | Sanyal et al.,<br>2004 |

Table 2.3: In Vivo Functional Characterization (Phenotypes of dop-1 mutants)



| Behavior                      | Phenotype of dop-1<br>Null Mutant                    | Notes                                                                                                                                            | Reference           |
|-------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Mechanosensory<br>Habituation | Faster habituation to tap stimulus.                  | The number of taps required to induce cessation of reversals is significantly reduced. This phenotype is rescued by a wild-type dop-1 transgene. | Sanyal et al., 2004 |
| Basal Slowing<br>Response     | Defective slowing of locomotion on a bacterial lawn. | Dopamine mediates slowing in well-fed animals, a response that is impaired in dop-1 mutants.                                                     | Chase et al., 2004  |
| Swimming Behavior             | Failure to sustain swimming over time.               | While initiation of swimming is normal, dop-1 is required for maintaining the behavior after several minutes.                                    | Xu et al., 2021     |
| Egg Laying                    | No significant defect.                               | Dopamine's inhibition of serotonin-induced egg-laying does not require DOP-1.                                                                    | Sanyal et al., 2004 |

# Signaling Pathways and Workflows DOP-1 Canonical Signaling Pathway

DOP-1 functions as a canonical D1-like receptor. Upon binding dopamine, it undergoes a conformational change that activates the associated heterotrimeric G-protein, specifically stimulating the Gas subunit. This leads to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. dop-1 Dopamine receptor 1 [Caenorhabditis elegans] Gene NCBI [ncbi.nlm.nih.gov]
- 2. Dopamine modulates the plasticity of mechanosensory responses in Caenorhabditis elegans PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and initial characterization of DAR-1].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026483#discovery-and-initial-characterization-of-dar-1]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.